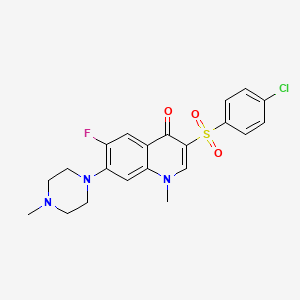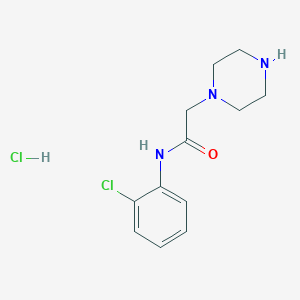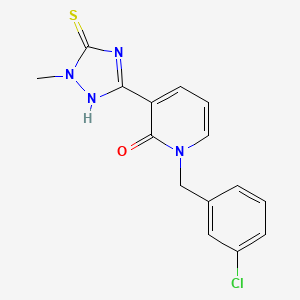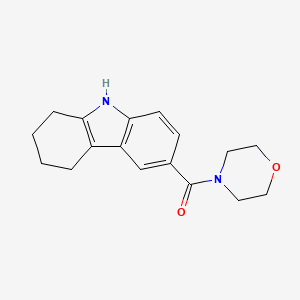
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C21H21ClFN3O3S and its molecular weight is 449.93. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
Compounds with structural similarities have been synthesized and characterized, providing insights into their molecular properties through spectroscopic methods and DFT calculations. For instance, a compound was synthesized and characterized using X-ray Crystallography, FT-IR, 1H-NMR, 13C-NMR, and UV-Visible spectroscopy. DFT calculations were performed to understand the Frontier Molecular Orbitals (FMO) and Fukui Function Analysis (FFA) was used to identify reactive sites for electrophilic and nucleophilic attacks, suggesting potential reactivity and interaction mechanisms with biological targets (Arul Murugesan et al., 2021).
Catalytic Activity
The catalytic activity of related compounds has been explored in the synthesis of various derivatives, highlighting the potential for these compounds in facilitating chemical transformations. For example, a titanium nanomaterial-based sulfonic acid catalyst exhibited efficient catalytic activity for the synthesis of quinolinyl-chalcone derivatives under solvent-free conditions, demonstrating the role of similar compounds in green chemistry and synthesis optimization (Arul Murugesan et al., 2017).
Anticancer Activity
The exploration of similar quinoline derivatives in anticancer research has shown promising results. New sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects in cancer cells via activating phosphorylation pathways, indicating the potential of these compounds in cancer therapy (A. Cumaoğlu et al., 2015).
Antibacterial and Antifungal Activities
Quinoline derivatives have been investigated for their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents. A series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones were synthesized and showed remarkable antibacterial as well as antifungal activities, highlighting the therapeutic potential of such compounds in combating microbial infections (N. Patel et al., 2010).
Zinc Sensing
Fluorescein-based dyes derivatized with quinoline, such as QZ1 and QZ2, have been designed for zinc sensing, demonstrating the utility of quinoline derivatives in biological and chemical sensing applications. These compounds exhibit low background fluorescence, high emission upon zinc coordination, and rapid, reversible zinc-binding kinetics, making them useful for in vivo zinc detection (Elizabeth M. Nolan et al., 2005).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S/c1-24-7-9-26(10-8-24)19-12-18-16(11-17(19)23)21(27)20(13-25(18)2)30(28,29)15-5-3-14(22)4-6-15/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNXNJBATGBIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-methyl-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetic acid (4-ketopyrimido[2,1-b][1,3]benzothiazol-2-yl)methyl ester](/img/structure/B2834048.png)








![2-(5-Oxaspiro[3.4]octan-6-yl)propan-1-amine](/img/structure/B2834063.png)
![3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2834064.png)
![4-Ethyl-5-fluoro-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2834065.png)

